molecular formula C14H24N2O6 B7791412 Boc-orn(aloc)-OH CAS No. 1272755-13-1

Boc-orn(aloc)-OH

Cat. No. B7791412
CAS RN: 1272755-13-1
M. Wt: 316.35 g/mol
InChI Key: OSIUYHBPBBOKMJ-SNVBAGLBSA-N
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Description

“Boc-orn(aloc)-OH” is a compound that is often used in peptide synthesis . The “Boc” stands for “tert-butoxycarbonyl”, which is a protecting group used in organic synthesis . The “orn” stands for “ornithine”, which is an amino acid. The “aloc” is another protecting group, and “OH” indicates the presence of a hydroxyl group .


Synthesis Analysis

The synthesis of “Boc-orn(aloc)-OH” involves the formation of carbamates to protect the amine groups . This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as pyridine or triethylamine . The protecting groups can be removed under acidic conditions .


Molecular Structure Analysis

The molecular structure of “Boc-orn(aloc)-OH” consists of the ornithine amino acid core with the amine groups protected by the Boc and aloc groups . The exact structure would depend on the specific form of the aloc group used.


Chemical Reactions Analysis

The primary chemical reactions involving “Boc-orn(aloc)-OH” are likely to be those associated with peptide synthesis . This includes the coupling reactions to form peptide bonds, and the addition and removal of protecting groups .

Mechanism of Action

The mechanism of action of “Boc-orn(aloc)-OH” in a biological context would depend on the specific peptides that it is incorporated into . As an individual amino acid, it does not have a specific mechanism of action.

Future Directions

The future directions for research involving “Boc-orn(aloc)-OH” are likely to involve its use in the synthesis of more complex peptides and proteins . This could include the development of new synthetic methods, or the use of “Boc-orn(aloc)-OH” in the synthesis of peptides with novel biological activities .

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(prop-2-enoxycarbonylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O6/c1-5-9-21-12(19)15-8-6-7-10(11(17)18)16-13(20)22-14(2,3)4/h5,10H,1,6-9H2,2-4H3,(H,15,19)(H,16,20)(H,17,18)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIUYHBPBBOKMJ-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCNC(=O)OCC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCNC(=O)OCC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701136253
Record name D-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[(2-propen-1-yloxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701136253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(prop-2-enoxycarbonylamino)pentanoic acid

CAS RN

1272755-13-1
Record name D-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[(2-propen-1-yloxy)carbonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272755-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[(2-propen-1-yloxy)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701136253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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